Hexyl 2-methyl-cis-3-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-methyl-cis-3-pentenoate is an organic compound classified as a fatty acid ester. It is known for its unique chemical structure, which includes a hexyl group attached to a 2-methyl-cis-3-pentenoate moiety. This compound is often used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 2-methyl-cis-3-pentenoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 2-methyl-cis-3-pentenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-methyl-cis-3-pentenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is 2-methyl-cis-3-pentenoic acid.
Reduction: The major product is hexyl 2-methyl-cis-3-pentenol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Hexyl 2-methyl-cis-3-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of hexyl 2-methyl-cis-3-pentenoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its ester functional group.
Comparison with Similar Compounds
Hexyl 2-methyl-cis-3-pentenoate can be compared with other similar compounds such as:
Hexyl 2-methyl-4-pentenoate: This compound has a similar structure but differs in the position of the double bond.
Hexyl 2-methyl-3-butenoate: This compound has a shorter carbon chain, affecting its chemical properties and applications.
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
58625-94-8 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hexyl (Z)-2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5- |
InChI Key |
BSKRYZBCMPUFRS-UITAMQMPSA-N |
Isomeric SMILES |
CCCCCCOC(=O)C(C)/C=C\C |
Canonical SMILES |
CCCCCCOC(=O)C(C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.